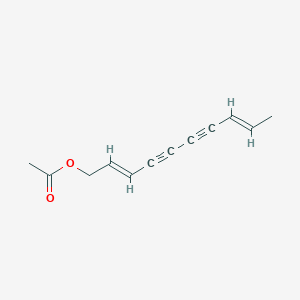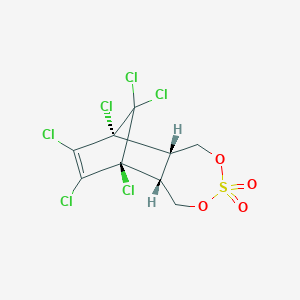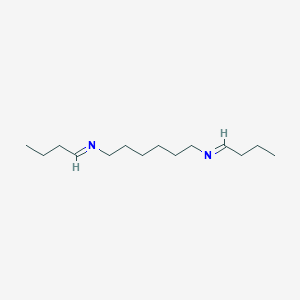![molecular formula C10H8N2O2 B086220 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione CAS No. 10253-03-9](/img/structure/B86220.png)
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione, also known as PBD, is a heterocyclic compound that has been the subject of extensive research in recent years. This molecule has a unique structure that makes it a promising candidate for a variety of applications in the fields of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione is not fully understood, but it is believed to involve the formation of DNA adducts. These adducts interfere with the normal functioning of DNA, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have antibacterial and antifungal properties. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione in lab experiments is its high potency. This compound is highly effective at killing cancer cells, making it a valuable tool for studying cancer biology. However, one of the main limitations of using this compound in lab experiments is its toxicity. This compound can be toxic to both cancer cells and healthy cells, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione. One area of interest is the development of new cancer treatments based on this compound. Researchers are also interested in exploring the potential applications of this compound in other areas, such as infectious disease research and inflammation research. Additionally, there is ongoing research into the development of new synthesis methods for this compound, which could make it more readily available for use in research and clinical applications.
Synthesemethoden
The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,3-diaminopyridine with maleic anhydride. This reaction produces a mixture of isomers, which can be separated and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to be highly effective at killing cancer cells, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
10253-03-9 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione |
InChI |
InChI=1S/C10H8N2O2/c13-6-3-4-7(14)10-9(6)11-8-2-1-5-12(8)10/h3-4H,1-2,5H2 |
InChI-Schlüssel |
DRGWVHQFIOTRTB-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=C(N2C1)C(=O)C=CC3=O |
Kanonische SMILES |
C1CC2=NC3=C(N2C1)C(=O)C=CC3=O |
Synonyme |
1H-Pyrrolo[1,2-a]benzimidazole-5,8-dione,2,3-dihydro-(7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)












